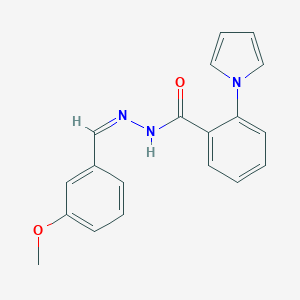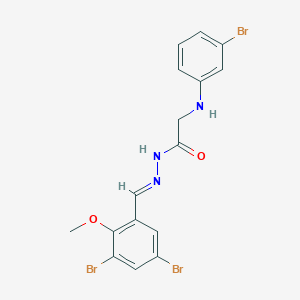![molecular formula C17H17N3S B449021 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea CAS No. 331631-15-3](/img/structure/B449021.png)
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
Übersicht
Beschreibung
“1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea” is a chemical compound with the molecular formula C11H13N3S . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Synthesis Analysis
The synthesis of indole derivatives has been extensively studied. In one study, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .
Molecular Structure Analysis
The molecular structure of “1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 219.31 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is "InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15)" . This identifier provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea” can be predicted based on its molecular structure. The compound has a molecular weight of 219.31 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 219.08301860 g/mol . The compound has a topological polar surface area of 85.9 Ų .
Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-Inflammatory and Analgesic Properties
In pharmacology, indole derivatives like 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea have been explored for their potential anti-inflammatory and analgesic effects. Compounds structurally related to this molecule have shown promise in reducing inflammation and pain, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Medicinal Chemistry: Antiviral Activity
Research in medicinal chemistry has identified indole derivatives as having significant antiviral activities. Derivatives similar to 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea have been tested against various RNA and DNA viruses, showing potential as broad-spectrum antiviral agents .
Biochemistry: Neurotransmitter Modulation
Biochemically, indole compounds are known to play roles in neurotransmitter modulation. They are structurally related to tryptamine, a biogenic amine that acts as a neuromodulator or neurotransmitter in the mammalian brain . This suggests potential applications in the treatment of neurological disorders.
Environmental Science: Ecotoxicology
While specific studies on 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea in environmental science are limited, related indole compounds are being examined for their ecotoxicological impacts. Understanding the environmental fate and effects of such compounds is crucial for assessing ecological risks .
Agriculture: Plant Growth Regulation
Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid, which is involved in plant growth and development. Research into the applications of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea could lead to insights into its use as a plant growth regulator or in the synthesis of agrochemicals .
Industry: Chemical Synthesis
In the industrial field, compounds like 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea are valuable for their roles in chemical synthesis. They can serve as intermediates in the production of complex molecules, including pharmaceuticals and agrochemicals, due to their versatile indole ring system .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact interaction and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological context and the targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAMYRWTWEYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea in the synthesis of the antimicrobial compounds discussed in the research?
A1: 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea serves as a crucial precursor in the synthesis of a series of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. These derivatives were synthesized through the cyclization of 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea with 2-bromoacetophenone [].
Q2: Were the structures of the synthesized compounds, including 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea, confirmed, and if so, how?
A2: Yes, the structures of all synthesized compounds, including the precursor 1-[2-(1H-Indol-3-yl)ethyl]-3-phenylthiourea, were confirmed using a combination of elemental analysis and spectral data []. While the specific spectral techniques were not detailed in the provided abstract, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for structural elucidation in organic chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-nitrobenzohydrazide](/img/structure/B448939.png)
![N'-[4-(diethylamino)benzylidene]-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448941.png)
![Isopropyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B448943.png)


![2-(2-naphthyloxy)-N'-[2-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B448950.png)


![2-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B448954.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B448955.png)
![N'-[3-(benzyloxy)benzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B448960.png)
![N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-iodobenzohydrazide](/img/structure/B448962.png)

